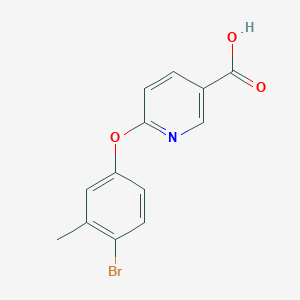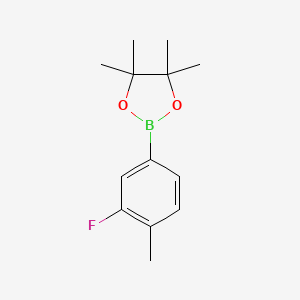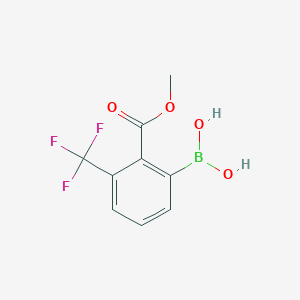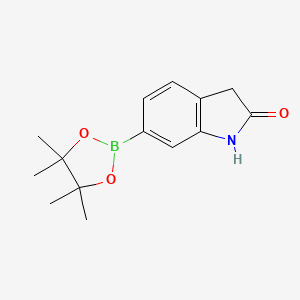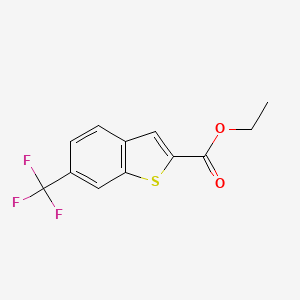
Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Descripción general
Descripción
The compound “Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate” is a complex organic molecule. It contains a benzothiophene ring, which is a type of heterocyclic compound . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced to organic compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzothiophene ring and the trifluoromethyl group. The trifluoromethyl group is known to have significant electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its bonds. Trifluoromethyl groups are known to have unique physicochemical properties due to the presence of fluorine atoms .Aplicaciones Científicas De Investigación
1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives
- Application Summary : This research involved the design and synthesis of novel trifluoromethyl pyrimidine derivatives for potential use in antifungal, insecticidal, and anticancer applications .
- Methods of Application : The compounds were synthesized through four-step reactions using ethyl trifluoroacetoacetate as the initial reagent .
- Results : Some of the synthesized compounds showed good in vitro antifungal activities against various fungi at 50 μg/ml. They also showed moderate insecticidal activities and certain anticancer activities .
2. Synthesis and Application of Trifluoromethylpyridines
- Application Summary : This research focused on the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
- Methods of Application : The most commonly used trifluoromethyl-containing building blocks for the synthesis of TFMP derivatives are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
3. Amine and Amide Derivatives of Trifluoromethylpyridine
- Application Summary : This research involved the preparation of amine and amide derivatives of trifluoromethylpyridine using commercially available and inexpensive starting materials . These molecules are useful for the development of new insecticides and fungicides to improve therapeutic activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the available information .
4. N, S-difunctionalization of Triazoles with Trifluoromethyl-containing Compounds
- Application Summary : This research involved the N, S-difunctionalization of triazoles with trifluoromethyl-containing compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the available information .
5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives
- Application Summary : This research involved the design and synthesis of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety. These molecules are useful for the development of new insecticides and fungicides to improve therapeutic activity .
- Methods of Application : The compounds were synthesized through four-step reactions using ethyl trifluoroacetoacetate as the initial reagent .
- Results : The synthesized compounds exhibited good in vitro antifungal activities against various fungi at 50 μg/ml. They also showed moderate insecticidal activities .
6. Serendipitous N, S-difunctionalization of Triazoles with Trifluoromethyl-containing Compounds
- Application Summary : This research involved the N, S-difunctionalization of triazoles with trifluoromethyl-containing compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the available information .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-5-7-3-4-8(12(13,14)15)6-9(7)18-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTGOVLGERAGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride](/img/structure/B1393432.png)
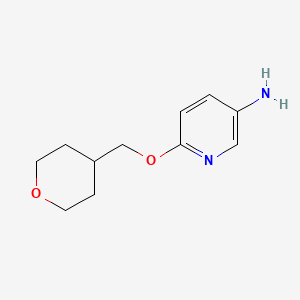
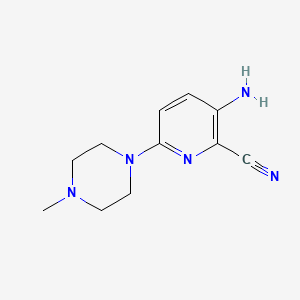
![N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine](/img/structure/B1393435.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393439.png)

![6-Fluoro-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1393444.png)
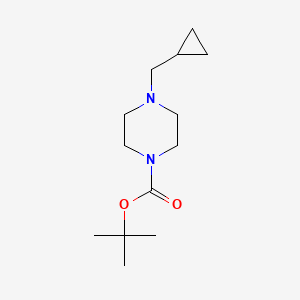
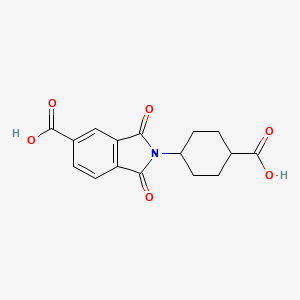
amine](/img/structure/B1393447.png)
